Thalidomide-CH2CONH-C3-COOH
CAS No.:
Cat. No.: VC20673326
Molecular Formula: C19H20N4O7
Molecular Weight: 416.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H20N4O7 |
---|---|
Molecular Weight | 416.4 g/mol |
IUPAC Name | 4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]acetyl]amino]butanoic acid |
Standard InChI | InChI=1S/C19H20N4O7/c24-14-6-5-13(17(28)22-14)23-18(29)11-4-3-10(8-12(11)19(23)30)21-9-15(25)20-7-1-2-16(26)27/h3-4,8,13,21H,1-2,5-7,9H2,(H,20,25)(H,26,27)(H,22,24,28) |
Standard InChI Key | AQAYENDDALHMED-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(=O)NCCCC(=O)O |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
Thalidomide-CH2CONH-C3-COOH consists of three modular components:
-
Thalidomide core: A phthalimide-glutarimide structure responsible for binding CRBN, a substrate receptor of the E3 ubiquitin ligase complex CRL4 .
-
Acetamide-triethylene glycol (C3) linker: A hydrophilic spacer that ensures proper spatial orientation between the CRBN ligand and the target-binding domain .
-
Terminal carboxylic acid: Enables covalent conjugation to amine-containing ligands via carbodiimide chemistry, facilitating rapid PROTAC assembly .
The compound exhibits a solubility profile favoring polar aprotic solvents (e.g., DMF, DMSO) and requires storage at -20°C in powder form or -80°C in solution to maintain stability .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₂₀N₄O₇ | |
Molecular Weight | 416.39 g/mol | |
Purity | ≥98.38% (HPLC-MS) | |
Solubility | 24 mg/mL in DMSO | |
Storage Conditions | -20°C (powder), -80°C (solution) |
Synthesis and Modifications
Synthetic Pathway
The synthesis typically involves sequential functionalization of thalidomide:
-
4-O-position alkylation: Introduction of a bromoethyl group at the 4-oxygen of the phthalimide ring .
-
Nucleophilic substitution: Replacement of bromide with an amine-terminated triethylene glycol spacer .
-
Carboxylic acid capping: Oxidation or hydrolysis of the terminal hydroxyl group to yield the free acid .
Critical challenges include preserving the stereochemical integrity of the thalidomide core and optimizing linker length to ensure efficient ternary complex formation .
Mechanism of Action in PROTAC Design
CRBN Recruitment Dynamics
Upon binding CRBN, Thalidomide-CH2CONH-C3-COOH induces conformational changes in the E3 ligase complex, enabling ubiquitination of "neosubstrates" proximal to the PROTAC-target protein complex . Key mechanistic steps include:
-
Target engagement: The conjugate’s carboxylic acid moiety links to a target-specific ligand (e.g., BRD4 inhibitor).
-
CRBN-PROTAC-Target ternary complex formation: The linker length (C3) optimizes distance (∼40 Å) between CRBN and the target .
-
Polyubiquitination: Lysine residues on the target protein are tagged with ubiquitin chains, marking it for proteasomal degradation .
Figure 1: PROTAC Mechanism Schematic
Applications in Biomedical Research
Oncology
-
Multiple Myeloma: Degradation of IKZF1/3 transcription factors via CRBN recruitment mimics the activity of lenalidomide but with enhanced modularity .
-
Solid Tumors: Conjugation to EGFR or HER2 inhibitors enables targeted degradation of oncogenic receptors .
Neurological Disorders
-
Tauopathies: PROTACs leveraging this linker have shown efficacy in degrading hyperphosphorylated tau aggregates in Alzheimer’s models .
Table 2: Comparative Analysis of Thalidomide Derivatives
Compound | CRBN Affinity (Kd) | Linker Flexibility | Primary Use |
---|---|---|---|
Thalidomide-CH2CONH-C3-COOH | 12 nM | High (C3 spacer) | PROTAC development |
Lenalidomide | 8 nM | None | Myeloma therapy |
Pomalidomide | 6 nM | None | Refractory myeloma |
Thalidomide-O-PEG2-COOH | 18 nM | Moderate (PEG2) | ADC conjugation |
Future Directions and Challenges
Optimizing Linker Chemistry
Recent efforts focus on replacing the C3 spacer with rigid aromatics or photo-switchable groups to spatiotemporally control PROTAC activity .
Resistance Mechanisms
CRBN mutations (e.g., C391R) can abrogate binding, necessitating structure-guided redesign of the thalidomide core .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume